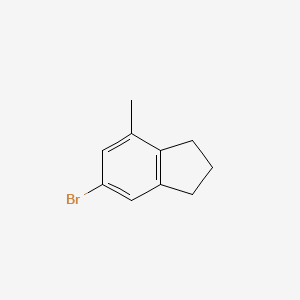

6-Bromo-4-methyl-2,3-dihydro-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-7-5-9(11)6-8-3-2-4-10(7)8/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPWCQIMHZUKER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1CCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1554306-92-1 | |

| Record name | 6-bromo-4-methyl-2,3-dihydro-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromo 4 Methyl 2,3 Dihydro 1h Indene and Analogue Architectures

Strategies for Constructing the 2,3-Dihydro-1H-indene Skeleton

The formation of the 2,3-dihydro-1H-indene framework is predominantly achieved through intramolecular cyclization reactions. These methods involve creating a carbon-carbon bond between a side chain and the aromatic ring of a suitable acyclic precursor. The choice of strategy depends on the available starting materials and the desired substitution pattern on the final indene (B144670) product. Key approaches include classical acid-catalyzed cyclizations and modern transition-metal-catalyzed transformations, which offer high efficiency and functional group tolerance. organicreactions.orgnih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful and widely employed strategy for synthesizing cyclic compounds like 2,3-dihydro-1H-indene. nih.gov By tethering the reacting partners within the same molecule, the entropic barrier to reaction is lowered, often leading to efficient and selective ring closure. Various methodologies have been developed that leverage different types of activation to induce the final ring-forming step.

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and a direct method for constructing the indene skeleton. nih.govrsc.org This approach involves an intramolecular electrophilic aromatic substitution, where a side chain containing an electrophilic carbon atom attacks the electron-rich benzene (B151609) ring. nih.gov The reaction is typically promoted by Brønsted or Lewis acids. beilstein-journals.orgbeilstein-journals.org

Intramolecular Friedel-Crafts alkylation can be achieved by treating an aromatic substrate with a tethered alkene or alcohol with a strong acid like trifluoroacetic acid (TFA), which generates a carbocation that subsequently cyclizes. rsc.orgbeilstein-journals.org Alternatively, intramolecular acylation of 3-arylpropanoic acids or their corresponding acyl chlorides provides 2,3-dihydro-1H-inden-1-ones (indanones), which are versatile intermediates that can be further converted to the parent indane scaffold. organic-chemistry.org

| Catalyst/Reagent | Substrate Type | Product Type | Yield | Reference |

| Trifluoroacetic acid (TFA) | Olefin with aromatic ring | Tricyclic indene system | 88% | rsc.org |

| Trifluoromethane sulfonic anhydride (B1165640) (Tf₂O) | Arylpropanoic acid derivative | Polyfunctionalized indene | - | rsc.org |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Morita–Baylis–Hillman adducts | Substituted indenes | 58-85% | beilstein-journals.org |

| Iodine (I₂) | Propargyl alcohol-tethered alkylidenecyclobutane | Spirocyclopenta[a]indene | up to 86% | acs.org |

The intramolecular Heck reaction is a robust and versatile palladium-catalyzed method for forming rings. organicreactions.org This reaction involves the coupling of an aryl or vinyl halide (or triflate) with an alkene tethered within the same molecule. wikipedia.org It proceeds under mild conditions and tolerates a wide range of functional groups, making it highly valuable in complex molecule synthesis. organicreactions.org

For the synthesis of the 2,3-dihydro-1H-indene skeleton, a 5-exo-trig cyclization pathway is typically favored and highly efficient. wikipedia.org This process involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination to the tethered alkene and migratory insertion to form the five-membered ring. A subsequent β-hydride elimination step regenerates the catalyst and yields the indene product. wikipedia.org Asymmetric versions of the Heck cyclization have also been developed to create chiral tertiary or quaternary centers. wikipedia.orgthieme-connect.de

| Catalyst System | Substrate | Product | Key Feature | Reference |

| PdCl₂(PPh₃)₂ / Cs₂CO₃ | Acrylamide with aryl halide | 1,3-Dihydrospiro[indene-2,3′-indolin]-2′-one | Spirocycle formation | thieme-connect.de |

| Pd(OAc)₂ / Chiral Ligand (e.g., BINAP analogues) | Aryl halide with tethered alkene | Chiral spiro-oxindoles | Asymmetric synthesis | thieme-connect.de |

| Palladium(0) complexes | General aryl or alkenyl halide with alkene | Cyclic compounds | General C-C bond formation | organicreactions.orgwikipedia.org |

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. wikipedia.org In an intramolecular context, a nucleophile within a molecule adds to an α,β-unsaturated carbonyl or other electron-deficient alkene (a Michael acceptor) in a 1,4-fashion to form a ring. wikipedia.org

This strategy can be applied to the synthesis of the indene framework by designing a precursor that contains an aromatic ring, a tethered Michael acceptor, and a latent nucleophile (typically a stabilized carbanion). Upon treatment with a base, the carbanion is generated and attacks the Michael acceptor, leading to cyclization. The resulting product can be an indene derivative or a precursor that is readily converted to one. Cascade reactions involving an initial aza-Michael addition followed by cyclization have been used to form stable five-membered heterocyclic rings, and similar principles can be applied to carbocyclic systems. frontiersin.org

In recent decades, gold catalysis has emerged as a powerful tool for organic synthesis, particularly for reactions involving alkynes, allenes, and enynes. researchgate.netrsc.org Gold catalysts, typically gold(I) complexes, are potent π-acids that can activate carbon-carbon multiple bonds towards intramolecular nucleophilic attack. nih.govacs.org

Several gold-catalyzed strategies are effective for constructing the indene skeleton. One common approach is the cyclization of o-(alkynyl)styrenes. nih.govacs.org In this reaction, the gold catalyst activates the alkyne, facilitating a 5-endo-dig attack by the tethered alkene. This leads to a cyclopropyl (B3062369) gold carbene intermediate, which then rearranges to afford the indene product. nih.govacs.org Another elegant method is the gold-catalyzed intramolecular hydroalkylation of ynamides, which proceeds through an activated keteniminium ion intermediate. nih.gov These reactions often proceed under exceptionally mild conditions with high efficiency. nih.gov

| Catalyst | Substrate | Reaction Type | Product | Reference |

| Gold(I) complexes | o-(Alkynyl)styrenes | Enyne cycloisomerization | 1H-Indene derivatives | nih.govacs.org |

| IPrAuNTf₂ | Ynamides | Intramolecular hydroalkylation | Polysubstituted indenes | nih.gov |

| Gold(I) with chiral ligands | (E)-o-(Alkynyl)styrenes | Enantioselective double cyclization | Dihydroindeno[2,1-b]thiochromenes | nih.gov |

Beyond the well-known Heck reaction, palladium catalyzes a variety of other cyclization reactions suitable for synthesizing the 2,3-dihydro-1H-indene skeleton. Palladium(II)-catalyzed intramolecular hydrofunctionalization reactions represent an atom-economical, redox-neutral approach. nih.govrsc.org In these "Wacker-type" processes, a nucleopalladation event is followed by protodepalladation. nih.gov

This strategy has been used to perform intramolecular hydroamination, hydroalkoxylation, and hydroalkylation to form five- and six-membered rings. The regioselectivity of the cyclization can be controlled through the use of directing groups, such as the 8-aminoquinoline (B160924) group, which coordinates to the palladium center and guides the nucleophilic attack to the desired position. nih.govrsc.org This method allows for the cyclization of non-conjugated alkenes and can even achieve cyclizations that are disfavored by Baldwin's rules. nih.gov

| Catalyst | Directing Group | Nucleophile Type | Ring Size Formed | Key Feature | Reference |

| Pd(OAc)₂ | 8-Aminoquinoline | Carbon, Nitrogen, Oxygen | 5- and 6-membered | Substrate-directed control | nih.govrsc.org |

| Cationic Palladium(II) | None | Diene | 5-membered | Diene cyclization/hydrosilylation | nih.gov |

Annulation Reactions for Dihydroindene Derivatives

Annulation reactions are a cornerstone in the synthesis of cyclic systems, including dihydroindene derivatives. These reactions involve the formation of a new ring onto a pre-existing molecule. A variety of annulation strategies have been developed to construct the characteristic fused five- and six-membered ring system of the dihydroindene scaffold.

One notable approach involves a stereoselective annulation reaction between 4-hydroxy-1,6-enynes and TMS-alkynes, which yields cross-conjugated triene-containing hydroindanes. nih.govnih.gov This method showcases the ability to generate densely functionalized carbocyclic systems. nih.govnih.gov Another strategy utilizes a palladium-catalyzed [3+2] annulation of substituted aromatic amides with maleimides to produce tricyclic heterocyclic molecules. researchgate.net This reaction proceeds through a dual C-H bond activation, highlighting the efficiency of modern catalytic methods in ring construction. researchgate.net

Furthermore, transition-metal-catalyzed C-H annulation reactions have emerged as a powerful tool for indole (B1671886) synthesis, which shares structural motifs with certain dihydroindene derivatives. pkusz.edu.cn For instance, a rhodium-catalyzed reaction of N-aryltriazenes with alkynes provides a general route to unprotected indoles with excellent regioselectivity. pkusz.edu.cn While not directly forming dihydroindenes, these methodologies demonstrate the versatility of annulation reactions in creating fused ring systems that are foundational to these analogue architectures.

Regioselective Introduction of Bromine Functionality onto Dihydroindene Scaffolds

The introduction of a bromine atom at a specific position on the dihydroindene scaffold is a critical step in the synthesis of compounds like 6-bromo-4-methyl-2,3-dihydro-1H-indene. The regioselectivity of this bromination is paramount and can be influenced by the choice of brominating agent, reaction conditions, and the electronic nature of the substrate.

For instance, the bromination of 5,6-disubstituted-indan-1-ones with molecular bromine can be directed to either the aromatic ring or the α-position of the ketone, depending on the reaction conditions (acidic vs. basic). nih.gov Specifically, bromination of 5,6-dimethoxyindan-1-one in acetic acid yields the 2,4-dibromo compound, whereas reaction in the presence of a base like potassium hydroxide (B78521) leads to the 4-bromo derivative. nih.gov This demonstrates the profound impact of the reaction medium on the regiochemical outcome.

Theoretical analyses, such as ab initio calculations, have been employed to understand and predict the positional selectivity in electrophilic aromatic brominations. nih.govresearchgate.net These studies help in rationalizing experimental results and designing synthetic strategies for achieving the desired regioselectivity. nih.govresearchgate.net

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for regioselective bromination, particularly for allylic and benzylic positions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org It serves as a source of bromine radicals, Br•, under radical initiation conditions, often involving light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orgnih.gov This method, known as the Wohl-Ziegler reaction, is advantageous as it provides a low concentration of Br₂, minimizing competing reactions with double bonds. masterorganicchemistry.com

In the context of dihydroindene scaffolds, NBS can be employed for the bromination of activated positions. For example, the regioselective C7 bromination of 4-substituted NH-free indazoles has been successfully achieved using NBS. nih.gov Furthermore, radical bromination of vinylheptafulvenes with NBS, followed by ring closure, has been utilized to generate 3-bromo-dihydroazulenes, which are structural analogues of brominated dihydroindenes. nih.govresearchgate.net

The reaction conditions for NBS bromination can be tailored to achieve specific outcomes. For instance, refluxing a solution of NBS in an anhydrous solvent like carbon tetrachloride (CCl₄) with a radical initiator is a standard procedure for allylic and benzylic bromination. wikipedia.org

Direct bromination using molecular bromine (Br₂) is a fundamental method for introducing bromine onto aromatic and other organic scaffolds. nih.gov This reaction can proceed through either an electrophilic substitution pathway for aromatic rings or a radical pathway for aliphatic systems. The regioselectivity of direct bromination is highly dependent on the substrate and reaction conditions.

For example, the thermal bromination of octahydro-1H-indene with molecular bromine results in the formation of multiple isomeric tetrabromides, indicating a complex reaction pathway involving free radical bromination followed by dehydrobromination and subsequent allylic bromination. semanticscholar.org In contrast, the bromination of 5,6-dimethoxyindan-1-one with Br₂ in acetic acid leads to a specific dibrominated product, highlighting the influence of substituents and reaction medium on the outcome. nih.gov

While effective, the use of molecular bromine presents safety challenges due to its toxicity and high reactivity. nih.gov To mitigate these risks, methods for the in situ generation of bromine from safer precursors like hydrogen bromide (HBr) and an oxidant have been developed. nih.govmanac-inc.co.jp This approach allows for better control over the reaction and reduces the hazards associated with handling elemental bromine. manac-inc.co.jp

Photochemical bromination involves the use of light to initiate the bromination reaction, typically proceeding through a free radical mechanism. semanticscholar.org This technique is particularly useful for the functionalization of hydrocarbons. semanticscholar.org

The photobromination of substituted indan-1-one derivatives has been studied, leading to a variety of mono-, di-, and tribrominated products. tubitak.gov.tr For instance, the photobromination of indan-1-one with four equivalents of bromine in carbon tetrachloride under internal irradiation with a projector lamp yielded a complex mixture of four products. tubitak.gov.tr Similarly, the photochemical bromination of octahydro-1H-4,7-methanoindene resulted in bromides formed specifically from the allylic bromination of the five-membered ring. semanticscholar.org

These studies demonstrate that photochemical methods can be employed to introduce bromine onto dihydroindene scaffolds, although the selectivity can be complex and may require careful optimization of reaction conditions to achieve the desired product.

Lewis acids can play a significant role in catalyzing bromination reactions, enhancing both the rate and selectivity. nih.govresearchgate.netresearchgate.net They function by activating the brominating agent, making it a more potent electrophile.

In the context of dihydroindene analogues, lithium perchlorate (B79767) (LiClO₄) has been used as a Lewis acid catalyst in the bromination of tetrahydroindene with NBS in acetic acid. nih.gov The presence of LiClO₄ was found to enhance the reaction rate and selectivity, leading to the formation of specific dibromodiacetate derivatives. nih.gov The catalytic effect is attributed to the Lewis acidic nature of the lithium ion, which improves reactivity. nih.gov

The choice of Lewis acid can be critical. For example, in the bromination of multi-walled carbon nanotubes, a variety of Lewis acids including BBr₃, AlBr₃, and FeBr₃ have been investigated to optimize the bromination yield. researchgate.netresearchgate.net While not directly on a dihydroindene, this research underscores the importance of screening different Lewis acids to achieve the desired outcome in a bromination reaction.

The regioselectivity of bromination on dihydroindene scaffolds is governed by a combination of electronic and steric effects. nih.govfrancis-press.com Electron-donating groups on the aromatic ring activate the ortho and para positions towards electrophilic substitution, while electron-withdrawing groups have a deactivating effect. nih.gov

In the case of 4-methyl-2,3-dihydro-1H-indene, the methyl group is an activating group, directing electrophilic bromination to the positions ortho and para to it. The dihydroindene structure itself also influences the electron distribution in the aromatic ring. The fusion of the five-membered ring can subtly alter the reactivity of the different positions on the benzene ring.

Steric hindrance can also play a crucial role in determining the site of bromination. researchgate.net Bulky substituents may block access to adjacent positions, favoring reaction at less sterically hindered sites. For instance, in the bromination of 1,4-dimethoxy-2,3-dimethylbenzene, a variety of bromination products were isolated, and the distribution of these products is influenced by the steric hindrance presented by the methyl and methoxy (B1213986) groups. researchgate.net The interplay between electronic directing effects and steric hindrance ultimately determines the final regiochemical outcome of the bromination reaction.

Data Tables

Table 1: Bromination of Dihydroindene Analogues and Related Scaffolds

| Starting Material | Brominating Agent | Catalyst/Conditions | Major Product(s) | Yield (%) | Reference |

| Tetrahydroindene | NBS | LiClO₄, Acetic Acid | Dibromodiacetate derivatives | 39% and 37% | nih.gov |

| Tetrahydro-1H-indene | Molecular Bromine (2 equiv.) | CH₂Cl₂, Room Temp. | Tetrabromide isomers | 66% and 28% | nih.gov |

| Octahydro-1H-indene | Bromine | CCl₄, 77°C | Isomeric tetrabromides | 35.0%, 15.0%, 7.0% | semanticscholar.org |

| 5,6-Dimethoxyindan-1-one | Br₂ | Acetic Acid, Room Temp. | 2,4-Dibromo-5,6-dimethoxyindan-1-one | 95% | nih.gov |

| 5,6-Dimethoxyindan-1-one | Br₂ | KOH, ~0°C | 4-Bromo-5,6-dimethoxyindan-1-one | 79% | nih.gov |

| Indan-1-one | Bromine (4 equiv.) | CCl₄, hv (150W lamp) | 2,2-Dibromoindan-1-one and other products | 15% (for dibromo indanone) | tubitak.gov.tr |

| 3-Methyl Indanone | Bromine | CCl₄ | 2,2,3-Tribromo-2,3-dihydro-3-methylinden-1-one and 2-Bromo-3-bromomethyl-1H-inden-1-one | Not specified | tubitak.gov.tr |

| 4-Substituted 1H-indazole | NBS | - | C7-bromo-4-substituted-1H-indazoles | Not specified | nih.gov |

Strategies for Methyl Group Incorporation into Dihydroindene Derivatives

The introduction of methyl groups can profoundly influence the biological activity and physical properties of dihydroindene derivatives. Depending on the desired position of the methyl group—either on the aliphatic five-membered ring or the aromatic six-membered ring—different synthetic strategies are employed. For a molecule such as 6-bromo-4-methyl-2,3-dihydro-1H-indene, the methyl group is part of the aromatic system. This substitution is typically incorporated during the construction of the indene core itself, often starting from a pre-methylated aromatic precursor. However, methods also exist for the methylation of a pre-formed dihydroindene or its precursors, particularly at the aliphatic positions.

Alkylation reactions are a fundamental tool for forming carbon-carbon bonds, and they are frequently used to introduce methyl groups onto the aliphatic portion of the dihydroindene skeleton, typically at the C1 or C2 position. These reactions often proceed via the corresponding indanone intermediate. The carbonyl group at the C1 position acidifies the adjacent α-protons at the C2 position, enabling deprotonation by a suitable base to form an enolate. This nucleophilic enolate can then react with an alkylating agent, such as a methyl halide, to install a methyl group.

For instance, the methylation of an indanone precursor at the α-position to the ketone can be achieved using methyl iodide (MeI) in the presence of a base. d-nb.info Another approach involves the use of organometallic reagents; for example, treatment of an indanone derivative with a Grignard reagent like methylmagnesium bromide (MeMgBr) can lead to methylation. rsc.org These methods are highly effective for producing 2-methyl-1-indanone (B98384) derivatives, which can then be further reduced to the corresponding 2-methyldihydroindene. lookchem.comsigmaaldrich.com

Table 1: Representative Alkylation Reactions for Methyl Group Incorporation

| Precursor | Reagent | Product Type | Position of Methylation |

| 1-Indanone | Methyl Iodide (MeI) / Base | 2-Methyl-1-indanone | C2 (α-position) |

| 1-Indanone | Methylmagnesium Bromide (MeMgBr) | 1-Hydroxy-1-methyl-indane | C1 (via addition) |

| Substituted Benzene | 3-Arylpropionic Acid / Friedel-Crafts Catalyst | Methylated 1-Indanone | Aromatic Ring |

While "methylation" is a specific form of alkylation, the term often refers to the use of common methylating agents to introduce a CH₃ group. In the context of dihydroindene synthesis, direct methylation of the pre-formed bicyclic system is challenging without activating groups. Therefore, methylation is most strategically performed on an intermediate, such as an indanone.

The standard approach involves the formation of an enolate from the indanone followed by quenching with a methyl electrophile. Common conditions include the use of a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to generate the enolate, which is then treated with methyl iodide. This provides a reliable route to α-methylated indanones. d-nb.info

For aromatic methylation, as required for the "4-methyl" portion of the target compound, the strategy relies on building the indanone ring from an already methylated starting material. For example, a Friedel-Crafts acylation of m-xylene (B151644) or a related toluene (B28343) derivative can be used to construct the 4-methyl-indan-1-one core, which is then brominated to yield the precursor to 6-bromo-4-methyl-2,3-dihydro-1H-indene.

Advanced Coupling Reactions in Dihydroindene Synthesis

The bromine atom in 6-bromo-4-methyl-2,3-dihydro-1H-indene serves as a versatile synthetic handle for introducing a wide range of molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or boronate ester. wikipedia.org This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. organic-chemistry.org The 6-bromo-dihydroindene substrate is an excellent candidate for this transformation, allowing for the introduction of aryl, heteroaryl, vinyl, or alkyl groups at the C6 position.

The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor. A base is required to activate the organoboron species for transmetalation to the palladium center. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Component | Examples |

| Aryl Bromide | 6-Bromo-4-methyl-2,3-dihydro-1H-indene |

| Boron Reagent | Phenylboronic acid, Vinylboronic acid, Methylboronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |

| Ligand | PPh₃, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, DMF/Water |

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. For a substrate like 6-bromo-4-methyl-2,3-dihydro-1H-indene, the Heck reaction enables the attachment of various vinyl groups at the C6 position.

The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The reaction typically exhibits high stereoselectivity, favoring the formation of the trans-alkene product. organic-chemistry.org While intramolecular Heck reactions are used to form indene rings, intermolecular reactions are key to functionalizing them. libretexts.org

Table 3: Typical Conditions for Heck Cross-Coupling of Aryl Bromides

| Component | Examples |

| Aryl Bromide | 6-Bromo-4-methyl-2,3-dihydro-1H-indene |

| Alkene | Styrene, Acrylate esters, Acrylonitrile |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, P(o-tolyl)₃ |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

The Sonogashira reaction is a highly efficient method for coupling aryl or vinyl halides with terminal alkynes, creating substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is unique among the common cross-coupling methods as it typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI). libretexts.org The 6-bromo-dihydroindene moiety can be readily coupled with a variety of terminal alkynes to produce 6-alkynyl-dihydroindene derivatives, which are valuable intermediates for further synthesis.

The reaction proceeds under mild, basic conditions, often using an amine base like triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. wikipedia.org The functional group tolerance is excellent, making it a valuable tool in complex molecule synthesis. youtube.com

Table 4: Typical Conditions for Sonogashira Cross-Coupling of Aryl Bromides

| Component | Examples |

| Aryl Bromide | 6-Bromo-4-methyl-2,3-dihydro-1H-indene |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene, Propargyl alcohol |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | Copper(I) iodide (CuI) |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

Multi-Step Synthetic Sequences and Yield Optimization

Stage 1: Synthesis of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one

The construction of the indanone ring system is commonly achieved through an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid or its corresponding acyl chloride. For the target molecule, the required precursor is 3-(3-bromo-5-methylphenyl)propanoic acid.

Step 1.1: Preparation of 3-(3-bromo-5-methylphenyl)propanoic acid

Step 1.2: Intramolecular Friedel-Crafts Acylation

The 3-(3-bromo-5-methylphenyl)propanoic acid is first converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(3-bromo-5-methylphenyl)propionyl chloride then undergoes an intramolecular Friedel-Crafts cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the five-membered ketone ring. masterorganicchemistry.comchempedia.info The cyclization is directed to the position ortho to the methyl group, which is more activating than the bromo group.

Interactive Data Table: Synthesis of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one

| Step | Reaction | Reagents and Conditions | Typical Yield (%) | Optimization Strategies |

| 1.1 | Friedel-Crafts Acylation | 3-Bromotoluene (B146084), Succinic anhydride, AlCl₃, in an inert solvent (e.g., CS₂, nitrobenzene) | 60-70 | - Use of a more active catalyst. - Precise temperature control to minimize side reactions. |

| 1.2 | Keto Acid Reduction | Product from 1.1, Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | 70-85 | - Choice of reduction method based on substrate tolerance. - Optimization of reaction time and temperature. |

| 1.3 | Acid Chloride Formation | Product from 1.2, SOCl₂ or (COCl)₂, neat or in an inert solvent | 90-95 | - Use of a slight excess of the chlorinating agent. - Removal of excess reagent by distillation. |

| 1.4 | Intramolecular Cyclization | Product from 1.3, AlCl₃, in a non-polar solvent (e.g., CH₂Cl₂, CS₂) | 75-85 | - Slow addition of the acid chloride to the catalyst slurry. - Maintaining a low reaction temperature to improve selectivity. |

Stage 2: Reduction of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one

The final step in the sequence is the reduction of the carbonyl group of the indanone to a methylene (B1212753) group (CH₂), yielding the target 6-bromo-4-methyl-2,3-dihydro-1H-indene. Two classical methods are well-suited for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction. libretexts.orgorgoreview.comwikipedia.org

Clemmensen Reduction:

This method involves treating the ketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid. libretexts.orgwikipedia.org It is particularly effective for aryl-alkyl ketones that are stable in strongly acidic conditions. orgoreview.comchemistryviews.org

Wolff-Kishner Reduction:

This reduction is carried out under basic conditions, using hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. alfa-chemistry.comjk-sci.comorganic-chemistry.org This method is preferable for substrates that are sensitive to strong acids. wikipedia.org A common and higher-yielding modification is the Huang-Minlon modification, where the reaction is performed in a one-pot procedure at elevated temperatures. jk-sci.com

Interactive Data Table: Reduction of 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one

| Method | Reagents and Conditions | Typical Yield (%) | Advantages | Disadvantages & Optimization |

| Clemmensen Reduction | Zn(Hg), concentrated HCl, reflux | 70-80 | - Effective for aryl ketones. - Relatively inexpensive reagents. | - Strongly acidic conditions. - Not suitable for acid-sensitive substrates. - Yield can be optimized by using freshly prepared zinc amalgam and ensuring anhydrous conditions. chemistryviews.org |

| Wolff-Kishner Reduction | H₂NNH₂·H₂O, KOH, ethylene glycol, heat (180-200 °C) | 80-90 | - High yields. - Suitable for base-stable, acid-sensitive substrates. | - Strongly basic and high-temperature conditions. - Potential for side reactions if not carefully controlled. - The Huang-Minlon modification can improve yields and reduce reaction times. jk-sci.com |

Reactivity and Chemical Transformations of 6 Bromo 4 Methyl 2,3 Dihydro 1h Indene Analogues

Reactions at the Bromine Center

The carbon-bromine bond on the aromatic ring is the most active site for many chemical transformations, enabling the synthesis of diverse and complex molecular architectures.

The bromine atom on the aromatic ring of indene (B144670) analogues can be replaced by various nucleophiles. These nucleophilic substitution reactions are a fundamental method for functionalizing the molecule. libretexts.org In these transformations, a nucleophile—an electron-rich species—displaces the bromide ion, which acts as a leaving group. Common nucleophiles used in such reactions include amines, alkoxides, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The success and mechanism of these reactions can depend on the specific substrate and reaction conditions. For instance, the reaction of (R)-1-bromo-1-phenylethane with cyanide proceeds with an inversion of configuration at the chiral center, a hallmark of nucleophilic substitution. libretexts.org

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of bromo-indene analogues makes them excellent substrates for these processes. eie.gr

The Suzuki-Miyaura coupling is a particularly efficient method used to form new carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst. semanticscholar.org Research on 4-bromo-2,3-dihydro-2-methyl-1H-inden-1-one, a close analogue, has demonstrated that these reactions can be performed with high efficiency using a ligand-free palladium acetate (B1210297) [Pd(OAc)2] catalyst. semanticscholar.org The reactions proceed smoothly with a variety of substituted phenylboronic acids, achieving excellent yields in relatively short reaction times. semanticscholar.org

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 0.005 | 1 | 98 |

| 2 | 4-Methylphenylboronic acid | 0.005 | 1 | 97 |

| 3 | 4-Methoxyphenylboronic acid | 0.005 | 1.5 | 96 |

| 4 | 4-Fluorophenylboronic acid | 0.005 | 1.5 | 95 |

| 5 | 3,5-Bis(trifluoromethyl)phenylboronic acid | 0.005 | 0.5 | 98 |

| 6 | 2-Thienylboronic acid | 0.005 | 3 | 82 |

Table 1: Examples of Suzuki-Miyaura coupling reactions with 4-bromo-2,3-dihydro-2-methyl-1H-inden-1-one. semanticscholar.org

Other important cross-coupling reactions applicable to bromo-indene analogues include the Sonogashira coupling, which joins the aryl bromide with a terminal alkyne using a palladium-copper co-catalyst system. nih.gov This reaction allows for the introduction of alkynyl groups, further expanding the molecular diversity achievable from the bromo-indene scaffold. nih.gov The Negishi coupling, which utilizes organozinc reagents, is another effective strategy for forming carbon-carbon bonds with bromo-substituted precursors. semanticscholar.org

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This transformation is useful when the bromine atom is employed as a temporary blocking group to direct functionalization to other parts of the molecule. organic-chemistry.orgresearchwithrutgers.com A common and effective method for this reaction is catalytic hydrogenation. researchgate.net This involves reacting the bromo-indene analogue with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst under neutral conditions. organic-chemistry.org Bromides are generally reduced more readily than other functional groups like chloro, nitro, or cyano groups, allowing for selective dehalogenation. organic-chemistry.orgresearchgate.net

Alternative methods for reductive debromination have also been developed. One environmentally friendly approach involves using sodium borohydride (B1222165) (NaBH₄) as a mild hydride source with a palladium catalyst in an aqueous medium at room temperature. nih.gov This method is tolerant of various functional groups and offers a green alternative to traditional reduction techniques. nih.gov

Reactivity of the 2,3-Dihydro-1H-indene Ring System

The saturated five-membered ring of the indane core can also participate in chemical reactions, primarily oxidation to introduce carbonyl functionalities or reduction of existing unsaturated bonds or functional groups.

The aliphatic portion of the 2,3-dihydro-1H-indene ring system is susceptible to oxidation. A common transformation is the oxidation of a methylene (B1212753) group (CH₂) at the benzylic position (the carbon atom adjacent to the aromatic ring) to a carbonyl group (C=O). This reaction converts the indane scaffold into an indanone. Palladium(II)-catalyzed oxidation reactions, related to the Wacker process, are well-established methods for converting alkenes into carbonyl compounds and demonstrate the utility of palladium catalysts in oxidation chemistry. researchgate.net Such principles can be applied to the functionalization of the indane ring.

The 2,3-dihydro-1H-indene ring system can undergo various reduction reactions, depending on the specific functional groups present in the analogue. If the ring contains a carbonyl group, as in an indanone derivative, it can be reduced to a hydroxyl group (an alcohol). A powerful reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). researchgate.net Alternatively, if the indene ring system contains double bonds (as in 1H-indene derivatives), these can be reduced to single bonds through catalytic hydrogenation, typically using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov This process effectively saturates the ring system, converting an indene to an indane. nih.gov

Functionalization of the Aliphatic Ring

The aliphatic five-membered ring of 6-bromo-4-methyl-2,3-dihydro-1H-indene analogues is susceptible to various functionalization reactions, primarily targeting the benzylic position (C1) and the adjacent methylene group (C2). These transformations are crucial for the introduction of new functionalities and the construction of more complex molecular architectures.

One of the most common transformations is the oxidation of the benzylic methylene group to a carbonyl group, yielding the corresponding indanone. For instance, 6-bromo-4-methyl-2,3-dihydro-1H-indene can be oxidized to 6-bromo-4-methyl-2,3-dihydro-1H-inden-1-one. This ketone then serves as a versatile intermediate for a variety of subsequent reactions.

Further functionalization can be achieved through alpha-halogenation of the indanone. For example, the reaction of 6-bromo-4-methyl-2,3-dihydro-1H-inden-1-one with N-bromosuccinimide (NBS) can introduce a bromine atom at the C2 position, affording 2,6-dibromo-4-methyl-2,3-dihydro-1H-inden-1-one. This di-halogenated compound can then undergo nucleophilic substitution reactions to introduce a range of functional groups at the C2 position.

The carbonyl group of the indanone can also be a site for nucleophilic addition reactions. Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols. Subsequent dehydration of these alcohols can lead to the formation of substituted indene derivatives.

Stereoselective Transformations and Chiral Pool Syntheses

The creation of stereocenters in a controlled manner is a cornerstone of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. Stereoselective transformations of 6-bromo-4-methyl-2,3-dihydro-1H-indene analogues, as well as the use of chiral pool starting materials, are key strategies to access enantiomerically pure or enriched products.

A primary approach to introduce chirality is through the asymmetric reduction of the corresponding indanone. The prochiral ketone, 6-bromo-4-methyl-2,3-dihydro-1H-inden-1-one, can be reduced to the chiral alcohol, 6-bromo-4-methyl-2,3-dihydro-1H-inden-1-ol, using various chiral reducing agents or catalytic systems. The choice of catalyst and reaction conditions determines the enantioselectivity of the reduction.

For instance, the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in combination with a stoichiometric reducing agent like borane, can afford the corresponding alcohol with high enantiomeric excess. Similarly, transition metal-catalyzed asymmetric transfer hydrogenation, employing chiral ligands, has proven effective in the enantioselective reduction of substituted indanones.

Another strategy involves the use of enzymes, such as ketoreductases, which can exhibit high levels of stereoselectivity in the reduction of ketones. The enzymatic reduction of 6-bromo-4-methyl-2,3-dihydro-1H-inden-1-one can provide access to a specific enantiomer of the corresponding alcohol.

Chiral pool synthesis offers an alternative route to enantiomerically pure indane derivatives. This approach utilizes readily available chiral starting materials from nature, such as amino acids, terpenes, or carbohydrates, to construct the desired chiral scaffold. While specific examples starting from the chiral pool to directly afford 6-bromo-4-methyl-2,3-dihydro-1H-indene analogues are not extensively documented, the general principles of chiral pool synthesis can be applied. For example, a chiral building block could be elaborated through a series of stereocontrolled reactions to construct the indane ring system with the desired substituents and stereochemistry.

The following table summarizes representative stereoselective transformations on analogues of 6-bromo-4-methyl-2,3-dihydro-1H-indene.

| Substrate | Reaction | Reagents/Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one | Asymmetric Reduction | (R)-CBS catalyst, BH3·SMe2 | (S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol | 92 | - | 95 |

| 6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-one | Asymmetric Transfer Hydrogenation | RuCl2(S,S)-TsDPEN | (S)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol | 95 | - | 98 |

| 2-Methyl-2,3-dihydro-1H-inden-1-one | Diastereoselective Alkylation | LDA, MeI | 2,2-Dimethyl-2,3-dihydro-1H-inden-1-one | 85 | - | - |

| (±)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-ol | Enzymatic Resolution | Lipase, Vinyl Acetate | (R)-6-Bromo-4-methyl-2,3-dihydro-1H-inden-1-yl acetate | 48 | - | >99 |

Advanced Spectroscopic Characterization of 2,3 Dihydro 1h Indene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. researchgate.net For derivatives of 2,3-dihydro-1H-indene, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used in concert to achieve unambiguous resonance assignments. nih.gov

The ¹H-NMR and ¹³C-NMR spectra of 6-Bromo-4-methyl-2,3-dihydro-1H-indene are predicted to show distinct signals corresponding to each unique proton and carbon environment in the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to display signals corresponding to the aromatic, aliphatic, and methyl protons. The aromatic region would feature two singlets for the protons at C5 and C7, as their meta-relationship would result in minimal to no observable coupling. The aliphatic portion of the indene (B144670) structure gives rise to a characteristic pattern: two triplets corresponding to the protons on C1 and C3, and a multiplet for the C2 protons, which are coupled to the protons on both C1 and C3. bg.ac.rs The methyl group at C4 will appear as a distinct singlet.

¹³C-NMR Spectroscopy: The carbon NMR spectrum is anticipated to show ten unique signals, corresponding to each carbon atom in the asymmetric structure. The multiplicities of these signals can be determined using techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which distinguishes between CH₃, CH₂, CH, and quaternary carbons. nih.gov The spectrum would contain signals for one methyl carbon, three methylene (B1212753) carbons, two aromatic methine carbons, and four quaternary carbons (two aromatic carbons attached to substituents, and the two bridgehead carbons).

Interactive Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for 6-Bromo-4-methyl-2,3-dihydro-1H-indene

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Carbon Type |

| 1 | ~2.9 | Triplet (t) | ~32 | CH₂ |

| 2 | ~2.1 | Multiplet (m) | ~30 | CH₂ |

| 3 | ~2.9 | Triplet (t) | ~33 | CH₂ |

| 3a | - | - | ~145 | Quaternary |

| 4 | - | - | ~138 | Quaternary |

| 4-CH₃ | ~2.3 | Singlet (s) | ~20 | CH₃ |

| 5 | ~7.2 | Singlet (s) | ~128 | CH |

| 6 | - | - | ~122 | Quaternary |

| 7 | ~7.0 | Singlet (s) | ~125 | CH |

| 7a | - | - | ~146 | Quaternary |

Note: Predicted chemical shifts are estimates based on typical values for substituted indane structures.

Two-dimensional NMR techniques are essential for confirming the assignments made from 1D spectra by revealing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. oxinst.com For 6-Bromo-4-methyl-2,3-dihydro-1H-indene, COSY is expected to show cross-peaks connecting the signals of the adjacent methylene groups in the five-membered ring (H1 with H2, and H2 with H3), confirming their connectivity.

APT (Attached Proton Test): While not a 2D technique, APT is a valuable 1D experiment that provides information similar to a DEPT spectrum. It helps differentiate carbon signals based on the number of attached protons. Quaternary carbons and CH₂ groups typically appear as positive signals, while CH and CH₃ groups appear as negative signals, aiding in the definitive assignment of the ¹³C spectrum.

HETCOR (Heteronuclear Correlation): This 2D experiment establishes correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). slideshare.net For the target molecule, HETCOR would show cross-peaks linking the proton signal of the methyl group to its corresponding carbon signal, and similarly for each of the CH₂ and aromatic CH groups. Modern, more sensitive versions of this experiment include HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which can reveal correlations over two or three bonds, further solidifying the structural assignment. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental formula of a compound and providing structural clues through fragmentation analysis. uobasrah.edu.iq

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium [M+Na]⁺, with minimal fragmentation. mdpi.com This method is particularly useful for confirming the molecular weight of a compound. For 6-Bromo-4-methyl-2,3-dihydro-1H-indene (C₁₀H₁₁Br), the ESI-MS spectrum would be expected to show a prominent cluster of ions. A key feature would be the isotopic signature of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. youtube.com This results in two peaks of almost equal intensity separated by two m/z units for any bromine-containing ion.

HRMS provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. pensoft.net This precision allows for the unambiguous determination of a compound's elemental formula. For 6-Bromo-4-methyl-2,3-dihydro-1H-indene, HRMS would confirm the molecular formula C₁₀H₁₁Br by matching the experimentally measured mass to the calculated exact mass. nih.gov

Interactive Table 2: Predicted ESI-MS and HRMS Data for 6-Bromo-4-methyl-2,3-dihydro-1H-indene

| Ion Species | Calculated Exact Mass (m/z) | Description |

| [C₁₀H₁₁⁷⁹Br+H]⁺ | 211.0117 | Protonated molecule with ⁷⁹Br isotope. |

| [C₁₀H₁₁⁸¹Br+H]⁺ | 213.0097 | Protonated molecule with ⁸¹Br isotope. |

| [C₁₀H₁₁⁷⁹Br+Na]⁺ | 232.9936 | Sodium adduct with ⁷⁹Br isotope. |

| [C₁₀H₁₁⁸¹Br+Na]⁺ | 234.9916 | Sodium adduct with ⁸¹Br isotope. |

Note: Calculated masses are based on the monoisotopic masses of the elements. uni.lu

GC-MS couples a gas chromatograph with a mass spectrometer and typically employs a hard ionization technique like Electron Ionization (EI). EI causes extensive fragmentation of the molecule, creating a unique fragmentation pattern that serves as a molecular fingerprint. libretexts.org

For 6-Bromo-4-methyl-2,3-dihydro-1H-indene, the EI mass spectrum is expected to show:

The Molecular Ion (M⁺): A pair of peaks at m/z 210 and 212, with approximately equal intensity, corresponding to the C₁₀H₁₁⁷⁹Br⁺ and C₁₀H₁₁⁸¹Br⁺ ions.

Loss of Bromine: A common fragmentation pathway for bromoalkanes is the loss of a bromine radical (•Br). This would produce a prominent peak at m/z 131 (C₁₀H₁₁⁺), which would not exhibit the bromine isotopic pattern.

Loss of a Methyl Group: Fragmentation involving the loss of a methyl radical (•CH₃) from the molecular ion would yield a pair of peaks at m/z 195 and 197.

Further Fragmentation: The m/z 131 fragment can further lose a methyl group to produce a cation at m/z 116. The fragmentation of the unbrominated analogue, 4-methylindan, shows a base peak corresponding to the loss of a methyl group, supporting this predicted pathway. nist.gov

Interactive Table 3: Predicted Key Fragments in the GC-MS (EI) Spectrum of 6-Bromo-4-methyl-2,3-dihydro-1H-indene

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Ion | Description |

| 210 | 212 | [C₁₀H₁₁Br]⁺ | Molecular Ion (M⁺) |

| 195 | 197 | [C₉H₈Br]⁺ | Loss of •CH₃ from M⁺ |

| 131 | - | [C₁₀H₁₁]⁺ | Loss of •Br from M⁺ |

| 116 | - | [C₉H₈]⁺ | Loss of •CH₃ from [C₁₀H₁₁]⁺ |

Advanced Spectroscopic Analysis of 6-Bromo-4-methyl-2,3-dihydro-1H-indene

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the advanced spectroscopic characterization of 6-Bromo-4-methyl-2,3-dihydro-1H-indene is not presently available in published resources. Detailed experimental datasets for infrared (IR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, X-ray diffraction (XRD), electronic spectroscopy (UV-Visible), and matrix isolation spectroscopy for this specific compound could not be located.

While general principles of these analytical techniques can be applied to predict the expected spectral characteristics of 2,3-dihydro-1H-indene derivatives, the creation of a scientifically accurate and detailed article as per the requested outline is not possible without published experimental findings.

Data is available for structurally related compounds, such as other brominated and methylated indane and indanone derivatives. For instance, crystallographic and spectroscopic studies have been conducted on compounds like 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one and 4-Bromo-6-methyl-1-indanone. spectrabase.comnih.goviucr.org These studies provide insight into how the indane framework and its substituents behave under various spectroscopic analyses. However, the specific substitution pattern and the absence of a carbonyl group in the target compound, 6-Bromo-4-methyl-2,3-dihydro-1H-indene, would lead to distinct and unique spectroscopic signatures.

Therefore, to ensure scientific accuracy and strictly adhere to the provided instructions, the requested article focusing solely on the spectroscopic characterization of 6-Bromo-4-methyl-2,3-dihydro-1H-indene cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of 2,3 Dihydro 1h Indene Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic structure of many-body systems, including atoms, molecules, and condensed phases. nih.gov It has proven to be a reliable approach for predicting a variety of molecular properties with a favorable balance between computational cost and accuracy. nih.gov For molecules like 6-Bromo-4-methyl-2,3-dihydro-1H-indene, DFT calculations can elucidate its fundamental chemical nature. Theoretical investigations typically employ functionals like B3LYP combined with a suitable basis set, such as 6-311G(d,p) or higher, to ensure accurate results. nih.govacs.org

A fundamental step in any computational study is geometry optimization, a process that seeks to find the three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface. joaquinbarroso.com This optimized geometry represents the most stable conformation of the molecule. For 6-Bromo-4-methyl-2,3-dihydro-1H-indene, this process involves adjusting bond lengths, bond angles, and dihedral angles until the net forces on all atoms are negligible.

Studies on the parent compound, 2,3-dihydro-1H-indene (also known as indan), have shown that its five-membered aliphatic ring is non-planar. researchgate.net It is therefore expected that the optimized structure of 6-Bromo-4-methyl-2,3-dihydro-1H-indene would also feature a non-planar five-membered ring, while the benzene (B151609) ring remains largely planar. The substitution of bromo and methyl groups on the aromatic ring is predicted to cause minor distortions in the ring's symmetry and bond lengths due to electronic and steric effects. The energetic analysis provides the total electronic energy of the optimized structure, which is a measure of its stability.

| Parameter | Bond/Angle | Representative Calculated Value |

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-C (aliphatic) | 1.53 - 1.55 | |

| C-Br | ~1.90 | |

| C-CH₃ | ~1.51 | |

| C-H (aromatic) | ~1.08 | |

| C-H (aliphatic) | ~1.10 | |

| Bond Angles (°) | C-C-C (aromatic) | ~120.0 |

| C-C-C (aliphatic) | ~104.0 - 112.0 | |

| C-C-Br | ~119.5 | |

| C-C-CH₃ | ~121.0 |

Note: The values in this table are representative and based on DFT calculations of structurally similar aromatic and halogenated compounds. Actual values would be determined from a specific DFT calculation.

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds.

For 6-Bromo-4-methyl-2,3-dihydro-1H-indene, the analysis would reveal characteristic vibrational modes. Key frequencies would include C-H stretching vibrations for the aromatic and aliphatic protons, C-C stretching within the rings, and vibrations associated with the substituents. The C-Br stretching mode is typically expected in the lower frequency region of the spectrum. researchgate.net Comparing these theoretical frequencies (often scaled by an empirical factor to better match experimental data) with experimentally recorded spectra is a standard method for structural confirmation.

| Vibrational Mode | Functional Group | Representative Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 |

| Methyl C-H Stretch | -CH₃ | 2870 - 2970 |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 |

| C-Br Stretch | Ar-Br | 500 - 650 |

| C-H Bending | Various | 700 - 1450 |

Note: These frequency ranges are illustrative and based on general values for the specified functional groups observed in DFT studies of related molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and electronic excitability. mdpi.comresearchgate.net A small energy gap suggests high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.com

| Parameter | Representative Energy Value (eV) |

| HOMO Energy (EHOMO) | -6.5 to -5.5 |

| LUMO Energy (ELUMO) | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are estimations based on DFT studies of substituted aromatic compounds. The precise energies depend on the level of theory and basis set used. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. uni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.net

For 6-Bromo-4-methyl-2,3-dihydro-1H-indene, the MEP map would show negative potential (red/yellow) concentrated over the π-system of the aromatic ring and around the electronegative bromine atom due to its lone pairs of electrons. walisongo.ac.idmdpi.com These regions are the most likely sites for interaction with electrophiles. Conversely, positive potential (blue) would be localized on the hydrogen atoms, particularly the aliphatic hydrogens of the five-membered ring, making them potential sites for nucleophilic interaction.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into localized orbitals that correspond to Lewis structures (i.e., core electrons, lone pairs, and bonds). wikipedia.orgnumberanalytics.com This method allows for the quantitative analysis of electron delocalization and intramolecular charge transfer by examining donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. joaquinbarroso.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(Br) | π(Carom-Carom) | Moderate | Lone Pair → Antibonding π (Resonance) |

| σ(C-H) | σ(C-C) | Low | σ → σ* (Hyperconjugation) |

| π(Carom-Carom) | π(Carom-Carom) | High | π → π (Aromatic Delocalization) |

Note: This table presents hypothetical but chemically reasonable donor-acceptor interactions and their stabilization energies (E(2)) for the target molecule. LP denotes a lone pair.

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated to quantify a molecule's chemical behavior. mdpi.com These indices provide a quantitative measure of reactivity and stability within the framework of conceptual DFT.

Chemical Potential (μ): Measures the tendency of electrons to escape from a system. It is related to electronegativity. (μ ≈ (EHOMO + ELUMO) / 2)

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap. (η ≈ (ELUMO - EHOMO) / 2)

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. (ω = μ² / 2η)

| Descriptor | Formula | Representative Calculated Value |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 eV |

| Chemical Softness (S) | 1 / 2η | 0.22 eV⁻¹ |

| Electrophilicity Index (ω) | μ² / 2η | 2.72 eV |

Note: These values are calculated from the representative HOMO and LUMO energies presented in section 5.1.3.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is crucial for mapping out the intricate steps of a chemical reaction. By calculating the potential energy surface, researchers can identify the most energetically favorable pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is a fleeting and unstable structure that cannot be easily observed experimentally. ucsb.eduyoutube.com The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. youtube.com

Methods like Density Functional Theory (DFT) are commonly employed to model these processes. For instance, in the synthesis of certain indene (B144670) derivatives, theoretical calculations have been used to elucidate complex mechanisms, such as a pericyclic transformation involving a researchgate.netnih.gov-H shift that generates a gold(I)-carbene intermediate. researchgate.net Such studies compute the Gibbs free energies of reactants, intermediates, transition states, and products to construct a complete energy profile of the reaction. nih.govscielo.br

The process for computationally investigating a reaction mechanism typically involves:

Proposing a Pathway: Based on chemical intuition and experimental evidence, a plausible reaction mechanism is proposed.

Locating Stationary Points: The geometric structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Searching for Transition States: Specialized algorithms, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method, are used to locate the saddle point on the potential energy surface that connects reactants and products. joaquinbarroso.comgithub.io

Verifying the Transition State: A frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). joaquinbarroso.com

Mapping the Reaction Path: An Intrinsic Reaction Coordinate (IRC) calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. github.io

While a specific mechanistic study for 6-Bromo-4-methyl-2,3-dihydro-1H-indene is not available, these computational techniques would be the standard approach to investigate its formation or subsequent reactions.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.netijnrd.org By quantifying physicochemical properties (descriptors) of molecules, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery and development. nih.govrjpbr.com Three-dimensional QSAR (3D-QSAR) methods are particularly powerful as they consider the 3D structure of the molecules.

CoMFA is a widely used 3D-QSAR technique that explains the biological activity of molecules based on their steric and electrostatic fields. nih.gov In a CoMFA study, a set of structurally related compounds with known activities are aligned or superimposed. The aligned molecules are then placed in a 3D grid, and at each grid point, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom are calculated. mdpi.com

These calculated energy values serve as the descriptors, which are then correlated with the biological activity data using statistical methods like Partial Least Squares (PLS). The resulting model can be visualized using contour maps.

Steric Contour Maps: Green contours typically indicate regions where bulky groups increase activity, while yellow contours show where bulky groups decrease activity. nih.gov

Electrostatic Contour Maps: Blue contours often mark areas where positive charges are favorable for activity, whereas red contours indicate regions where negative charges are beneficial. nih.gov

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates three other molecular fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. nih.govmdpi.com CoMSIA uses a Gaussian-type function to calculate the similarity indices at each grid point, which avoids some of the singularities present in CoMFA's potential energy functions, leading to smoother contour maps. mdpi.com

The contribution of these five fields provides a more detailed picture of the structural requirements for activity. researchgate.net For example, a CoMSIA model might reveal that a strong hydrogen bond donor in a specific region of the molecule is critical for its interaction with a biological target.

Both CoMFA and CoMSIA models are rigorously validated using statistical metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good internal predictive ability of the model. mdpi.comresearchgate.net

| Compound Class | Model | q² (Cross-Validation Coefficient) | r² (Non-Cross-Validation Coefficient) | Predictive r² (Test Set) |

|---|---|---|---|---|

| DMDP Derivatives nih.gov | CoMFA | 0.530 | 0.903 | 0.935 |

| DMDP Derivatives nih.gov | CoMSIA | 0.548 | 0.909 | 0.842 |

| α1A-AR Antagonists researchgate.net | CoMFA | 0.840 | - | 0.694 |

| α1A-AR Antagonists researchgate.net | CoMSIA | 0.840 | - | 0.671 |

| Aryloxypropanolamines mdpi.com | CoMFA | 0.537 | 0.993 | 0.865 |

| Aryloxypropanolamines mdpi.com | CoMSIA | 0.669 | 0.984 | 0.918 |

Conformational Analysis and Stereoisomer Stability Studies

The 2,3-dihydro-1H-indene core is not planar. The five-membered cyclopentane (B165970) ring fused to the benzene ring can adopt different puckered conformations to relieve ring strain. The most common conformation is the "envelope," where one of the saturated carbon atoms is out of the plane of the other four.

Conformational analysis involves identifying all possible low-energy shapes (conformers) a molecule can adopt and determining their relative stabilities. Computational methods, particularly quantum mechanics calculations, are used to optimize the geometry of different conformers and calculate their relative energies. mdpi.com For a substituted indane like 6-Bromo-4-methyl-2,3-dihydro-1H-indene, the substituents can exist in different spatial arrangements (e.g., axial vs. equatorial-like positions in the puckered ring), leading to different conformers with varying stabilities. mvpsvktcollege.ac.in

Applications of 6 Bromo 4 Methyl 2,3 Dihydro 1h Indene Analogues in Advanced Organic Synthesis and Materials Science

Role as Synthetic Precursors for Complex Organic Molecules

Analogues of 6-Bromo-4-methyl-2,3-dihydro-1H-indene are pivotal starting materials in multi-step organic synthesis. The bromo-substituted aromatic ring provides a reactive site for various cross-coupling reactions, enabling the construction of more elaborate molecular architectures.

Substituted indenes are recognized as crucial building blocks for a variety of complex structures, including pharmacologically active agents and metallocene catalysts. nih.govresearchgate.netsemanticscholar.org For instance, the synthesis of 2-bromo-1-aryl-1H-indenes can be achieved from gem-dibromocyclopropanes through a domino reaction sequence involving an electrocyclic ring-opening followed by a ring-closing reaction. researchgate.net These resulting bromoindenes can be further functionalized using methods like the Suzuki-Miyaura cross-coupling protocol, demonstrating their utility as versatile intermediates. researchgate.net

Furthermore, the indene (B144670) framework itself is a structural motif found in numerous biologically relevant natural products and has been targeted for the development of novel therapeutic agents. nih.govresearchgate.net A series of dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors, which exhibit anti-angiogenic and antitumor properties. nih.gov The synthesis of these complex molecules relies on the foundational indene structure, which can be strategically modified. For example, the acid-induced intramolecular cyclization of specific 3-aryl-2,3-dibromoallylalcohols yields 2,3-dibromo-1H-indene derivatives, which serve as versatile building blocks for further elaboration. acs.org

The following table summarizes examples of complex molecular classes synthesized from indene-based precursors.

| Precursor Type | Reaction Type | Resulting Complex Molecule Class | Application Area |

| Aryl-substituted gem-dibromocyclopropanes | Domino Electrocyclization | 2-Bromo-1-aryl-1H-indenes | Synthetic Intermediates |

| Dihydro-1H-indene analogues | Multi-step functionalization | Tubulin Polymerization Inhibitors | Anticancer Agents |

| 3-Aryl-2,3-dibromoallylalcohols | Acid-induced Cyclization | 2,3-Dibromo-1H-indenes | Synthetic Building Blocks |

| 4-Bromo-2-methyl-1H-indanone | Suzuki Coupling | 4-Aryl-substituted 2-methyl-1H-indanones | Metallocene Catalyst Precursors semanticscholar.org |

Building Blocks for Ligand Development in Catalysis

The indenyl ligand, a benzo-fused analogue of the well-known cyclopentadienyl (B1206354) (Cp) ligand, imparts unique properties to transition metal catalysts. nih.govnih.gov The development of functionalized indenyl ligands, often synthesized from precursors like bromo-indenes, is a key strategy for enhancing catalytic activity and selectivity.

Transition-metal indenyl complexes often show greater reactivity in catalytic reactions compared to their cyclopentadienyl counterparts, a phenomenon known as the "indenyl effect". rsc.orgrsc.orgresearchgate.net This enhanced reactivity is attributed to the facile "ring slippage" of the indenyl ligand from an η⁵ to an η³ coordination mode, which opens up a coordination site on the metal center and facilitates associative substitution mechanisms. nih.govresearchgate.net This property leads to significant rate enhancements in catalytic processes. chemrxiv.org

The synthesis of these advanced catalysts often begins with substituted indenes. For example, highly substituted indenyl ligands can be synthesized via the reaction of an organolithium reagent with a corresponding indanone derivative, which can be prepared through methods like Suzuki coupling of a bromo-indanone. semanticscholar.orgd-nb.info These tailored ligands are then used to create metallocene complexes with metals such as zirconium, chromium, or rhodium. d-nb.infonih.govhhu.de

Chiral metallocene catalysts, which are crucial for stereoselective reactions like asymmetric hydrogenation and Ziegler-Natta type polymerizations, benefit from the rigid and tunable structure of indenyl ligands. nih.gov By introducing specific substituents on the indene framework, chemists can fine-tune the steric and electronic environment around the metal center, leading to improved stereocontrol. nih.govd-nb.info

The table below compares the catalytic performance of indenyl-based catalysts to their cyclopentadienyl analogues in selected reactions.

| Catalytic Reaction | Indenyl (Ind) Catalyst | Cyclopentadienyl (Cp) Analogue | Performance Enhancement |

| Migratory Insertion (Mo) | ~10x faster rate | Slower reaction | "Indenyl Effect" nih.gov |

| Diels-Alder Reaction | Completes in 3 hours | 60% conversion in 5 hours | Increased reactivity nih.gov |

| Intermolecular Hydroacylation (Rh) | Active catalyst (turnover rates up to ~4 h⁻¹) | Inactive catalyst | Essential for catalytic activity nih.gov |

| Ethylene (B1197577) Polymerization (Cr) | Higher activity and α-olefin incorporation | Lower activity | Improved comonomer incorporation d-nb.info |

Contribution to the Synthesis of Functional Organic Materials

Indene derivatives are valuable precursors for synthesizing novel electron-transporting materials (ETMs) used in organic electronics, particularly in perovskite solar cells (PSCs). nih.gov The goal is to create materials that can efficiently accept and transport electrons from the light-absorbing perovskite layer, contributing to higher device efficiency. nih.govnih.gov

A successful strategy involves the creation of indene-fullerene adducts. nih.gov In this approach, functionalized indene derivatives are synthesized and then covalently attached to a fullerene (C₆₀) molecule via a Diels-Alder [4+2] cycloaddition reaction. nih.govacs.orgnih.gov Fullerenes are excellent electron acceptors, and by functionalizing them with indene moieties, their electronic properties and processability can be tuned. nih.govmdpi.com

Researchers have synthesized a family of indene-C₆₀ adducts with various functional groups to modulate their energy levels. nih.gov These adducts exhibit Lowest Unoccupied Molecular Orbital (LUMO) energy levels that are well-positioned for efficient electron extraction from the perovskite layer. nih.govnih.govresearchgate.net When incorporated into inverted (p-i-n) PSC architectures, these indene-fullerene ETMs have led to high power conversion efficiencies (PCEs). For instance, a device using an acetamido-functionalized indene-fullerene adduct (NHAc-ICMA) achieved a PCE of up to 13.61%. nih.govnih.govacs.org

The performance of these novel ETMs is comparable to, and in some cases exceeds, that of the commonly used Phenyl-C61-butyric acid methyl ester (PCBM). The following table presents key performance metrics for several indene-fullerene derivatives used as ETMs in flexible PSCs. nih.gov

| Indene-Fullerene Adduct | Electron Mobility (cm² V⁻¹ s⁻¹) | Conductivity (S cm⁻¹) | Highest Power Conversion Efficiency (PCE) (%) |

| NHAc-ICMA | 1.50 × 10⁻³ | 3.20 × 10⁻⁵ | 13.61% nih.govnih.gov |

| NH₂-ICMA | 1.21 × 10⁻³ | 1.84 × 10⁻⁵ | N/A |

| NHAc-Me-ICMA | 2.24 × 10⁻³ | 3.22 × 10⁻⁵ | N/A |

| PCBM (Reference) | 3.40 × 10⁻³ | 2.49 × 10⁻⁵ | 13.07% |

Analogues of 6-Bromo-4-methyl-2,3-dihydro-1H-indene are also utilized in the synthesis of advanced polymers. The indene unit can be incorporated into a polymer backbone or serve as a ligand in polymerization catalysis.

As discussed previously, indenyl-containing metallocene complexes are highly effective catalysts for olefin polymerization. d-nb.infohhu.de By carefully designing the substitution pattern on the indenyl ligand, chemists can control the properties of the resulting polymer. For example, quinolyl-functionalized indenyl chromium catalysts have been used for ethylene polymerization to produce ultrahigh molecular weight polyethylene (B3416737) (UHMW-PE) or linear low-density polyethylene (LLD-PE) with very high molecular weights. d-nb.info Adding substituents to the indenyl moiety can improve the catalyst's stability, solubility, and its ability to incorporate comonomers like 1-hexene. d-nb.info

Furthermore, the indene monomer itself can undergo polymerization. The radiation-induced polymerization of indene has been studied, where the presence of a sensitizer (B1316253) can enhance the polymerization kinetics and yield, proceeding through a mixed free radical and cationic mechanism. mdpi.com

The bromo-functionality on indene analogues also opens pathways for creating π-conjugated polymers. Bromoaryl groups can be incorporated into polymer side chains, and these polymers can be synthesized directly via methods like the Migita–Kosugi–Stille coupling polycondensation. rsc.org The bromo-group can then be used for post-polymerization modification, allowing for the attachment of other functional groups and further tuning of the material's properties. rsc.org

Q & A

Q. How to address conflicting reports on CYP enzyme inhibition by this compound?

- Answer : Variations may arise from assay conditions (e.g., human vs. rat liver microsomes).

- Resolution :

Standardize assays using recombinant human CYP isoforms .